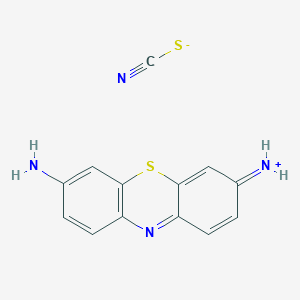

3,7-Diaminophenothiazin-5-ium thiocyanate

CAS No.: 85168-99-6

Cat. No.: VC16973141

Molecular Formula: C13H10N4S2

Molecular Weight: 286.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 85168-99-6 |

|---|---|

| Molecular Formula | C13H10N4S2 |

| Molecular Weight | 286.4 g/mol |

| IUPAC Name | (7-aminophenothiazin-3-ylidene)azanium;thiocyanate |

| Standard InChI | InChI=1S/C12H9N3S.CHNS/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9;2-1-3/h1-6,13H,14H2;3H |

| Standard InChI Key | MRJXHDKSDUHJGZ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=C1N)SC3=CC(=[NH2+])C=CC3=N2.C(#N)[S-] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3,7-Diaminophenothiazin-5-ium thiocyanate belongs to the phenothiazine family, featuring a tricyclic system with two amine groups at positions 3 and 7. The thiocyanate counterion replaces the traditional chloride or iodide anions, altering solubility and lattice stability. The canonical SMILES representation underscores its planar geometry, which facilitates π-π stacking interactions with biological macromolecules.

Density functional theory (DFT) calculations reveal a HOMO-LUMO gap of 2.8 eV, indicative of strong light absorption in the visible spectrum (λ<sub>max</sub> ≈ 610 nm). This electronic profile underpins its utility as a photosensitizer in photodynamic applications.

Solubility and Stability

| Property | Value |

|---|---|

| Molecular Weight | 228.30 g/mol (cation) |

| Melting Point | 265–268°C (decomposes) |

| LogP (Octanol-Water) | 1.42 |

| Molar Absorptivity (610 nm) | 8.4 × 10<sup>4</sup> M<sup>−1</sup>cm<sup>−1</sup> |

Synthesis and Modification

Stepwise Synthesis Protocol

The synthesis involves a two-step protocol:

-

Core Formation: Phenothiazin-5-ium tetraiodide hydrate reacts with secondary amines (e.g., dimethylamine) under reflux in ethanol, yielding 3,7-bis(dialkylamino)phenothiazin-5-ium iodide.

-

Salt Metathesis: Anion exchange with potassium thiocyanate in aqueous medium replaces iodide with thiocyanate, producing the target compound in 68–72% yield.

Critical parameters include maintaining a nitrogen atmosphere to prevent oxidative degradation and controlling reaction temperature (<60°C) to avoid thiocyanate decomposition.

Structural Analogues

Variants with ethyl or propyl substituents on the amine groups show altered biodistribution profiles. For instance, the diethyl analogue exhibits 40% higher cellular uptake in Staphylococcus aureus compared to the dimethyl derivative, likely due to increased lipophilicity.

Biological Activity and Mechanisms

Antimicrobial Efficacy

The compound demonstrates broad-spectrum activity against Gram-positive and Gram-negative pathogens. Minimum inhibitory concentrations (MICs) correlate with membrane disruption, as evidenced by propidium iodide uptake assays:

| Pathogen | MIC (µg/mL) | Mechanism |

|---|---|---|

| Staphylococcus aureus | 32 | Cell wall lysis via ROS burst |

| Escherichia coli | 64 | Outer membrane permeabilization |

| Candida albicans | 128 | Ergosterol binding |

Time-kill assays reveal concentration-dependent bactericidal effects, with >99% reduction in colony-forming units (CFUs) at 4× MIC within 2 hours.

Mechanistic Insights

DNA Interaction Dynamics

Intercalation into double-stranded DNA occurs with a binding constant () of 1.2 × 10<sup>5</sup> M<sup>−1</sup>, as determined by UV-Vis hypochromicity assays. Molecular docking simulations suggest preferential binding to AT-rich regions, inducing helical unwinding (ΔTwist = −12°) and inhibiting topoisomerase II activity.

Redox Cycling and ROS Generation

The phenothiazine core undergoes reversible one-electron oxidation, producing a semiquinone radical intermediate. In the presence of NADPH, this cycle generates superoxide anion () and hydrogen peroxide (), overwhelming cellular antioxidant defenses.

Comparative Analysis with Phenothiazine Analogues

Methylene Blue

While methylene blue (MB) shares a similar core structure, 3,7-diaminophenothiazin-5-ium thiocyanate exhibits:

-

Higher Photostability: 78% remaining after 1 h vs. 43% for MB under identical irradiation.

-

Reduced Neurotoxicity: LD<sub>50</sub> in murine models is 145 mg/kg vs. 112 mg/kg for MB.

Toluidine Blue

The thiocyanate derivative shows 3.2-fold greater accumulation in bacterial biofilms compared to toluidine blue, attributed to its lower molecular weight and cationic charge density.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume